molecular formula C18H17N3O3 B5740825 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide

Cat. No. B5740825
M. Wt: 323.3 g/mol
InChI Key: AYQIEMFCGUBPHF-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide, also known as JNJ-1661010, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of isoindolinone derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10A leads to increased dopamine signaling, which has been implicated in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the expression of various oncogenes. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. Furthermore, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to increase dopamine signaling in the brain, which has been implicated in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide for lab experiments is its high purity and good yield. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to exhibit potent biological activity at low concentrations, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that could be pursued in the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide. One potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, additional studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide and to identify potential biomarkers of response to this compound. Finally, additional studies are needed to investigate the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide in the treatment of neurological disorders, such as Huntington's disease and schizophrenia.
Conclusion:
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including inhibition of cancer cell growth, anti-inflammatory effects, and modulation of dopamine signaling in the brain. Although further studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide and to identify potential biomarkers of response to this compound, it holds great promise as a potential therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide involves the reaction of 4-(2-aminoethyl)pyridine with 4-bromo-1-butanol, followed by the reaction of the resulting intermediate with 3,4-dihydroisoquinolin-1(2H)-one. The final product is obtained after purification by column chromatography. This method has been reported to yield 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide with high purity and good yield.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-16(20-12-13-7-9-19-10-8-13)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQIEMFCGUBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide

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